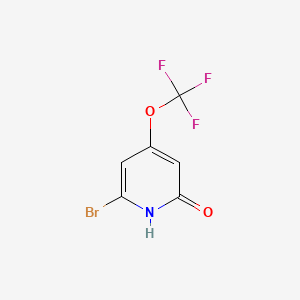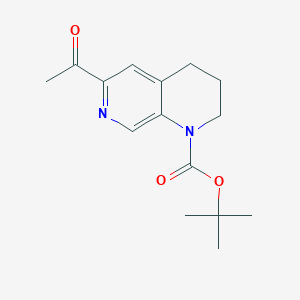
2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol is an organic compound that features a pyrrolidine ring attached to a propane-1,3-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol typically involves the reaction of pyrrolidine with a suitable diol precursor under controlled conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated propane-1,3-diol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol can undergo various chemical reactions including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Industry: Could be used in the production of polymers or other advanced materials.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-2-(morpholin-1-yl)propane-1,3-diol: Similar structure with a morpholine ring instead of a pyrrolidine ring.
2-(Hydroxymethyl)-2-(piperidin-1-yl)propane-1,3-diol: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
属性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-2-pyrrolidin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H17NO3/c10-5-8(6-11,7-12)9-3-1-2-4-9/h10-12H,1-7H2 |
InChI 键 |
CXCITNUIDBGTFR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)



![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)


![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)




